molecular formula C19H30N2O4 B3006657 N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide CAS No. 620562-55-2

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide

Cat. No.: B3006657
CAS No.: 620562-55-2
M. Wt: 350.459
InChI Key: LBLQYKJDLJRTSX-UHFFFAOYSA-N
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Description

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with heptyloxy and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 4-(heptyloxy)-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4-(heptyloxy)-3-methoxybenzylamine by reacting 4-(heptyloxy)-3-methoxybenzaldehyde with ammonia or an amine source.

    Step 2: Acetylation of 4-(heptyloxy)-3-methoxybenzylamine using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-methylacetamide
  • N-(4-methoxyphenyl)acetamide
  • N-(4-heptyloxyphenyl)acetamide

Uniqueness

N-{acetamido[4-(heptyloxy)-3-methoxyphenyl]methyl}acetamide is unique due to the presence of both heptyloxy and methoxy substituents on the phenyl ring, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLQYKJDLJRTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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